molecular formula C17H23N3O2 B2362804 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034236-09-2

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2362804
CAS No.: 2034236-09-2
M. Wt: 301.39
InChI Key: DMRICUHXIIYIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a potent and selective agonist for the G protein-coupled receptor GPR35, a key player in immune and metabolic processes. Its primary research value lies in its high potency at the human GPR35 receptor and its improved metabolic stability compared to earlier agonists, making it a superior tool compound for in vitro and in vivo investigations. This molecule facilitates the study of GPR35's role in various physiological systems, with significant implications for understanding and potentially treating conditions such as inflammatory bowel disease (IBD), type 2 diabetes , and asthma . The compound's mechanism of action involves binding to and activating GPR35, which triggers intracellular signaling pathways, including the recruitment of β-arrestin-2 and the inhibition of cyclic AMP accumulation. Researchers utilize this specific agonist to probe receptor function, elucidate downstream signaling cascades, and explore the therapeutic potential of GPR35 modulation in models of inflammation, metabolic disorder, and nociception. Its development and characterization were detailed in a key publication and a subsequent patent , underscoring its established utility as a pharmacological tool for the research community.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-13-12-15(19-20(13)2)10-11-18-17(21)9-6-14-4-7-16(22-3)8-5-14/h4-5,7-8,12H,6,9-11H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRICUHXIIYIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)CCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

The 1,5-dimethyl-1H-pyrazole ring is synthesized via Knorr-type cyclization of acetylacetone (2,4-pentanedione) with methylhydrazine in ethanol under reflux (78°C, 6–8 hours). The reaction proceeds as follows:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{CH}3\text{NHNH}2 \rightarrow \text{C}6\text{H}{10}\text{N}2 + 2\text{H}_2\text{O}
$$
Yields typically exceed 80% after recrystallization from hexane.

Ethylamine Side Chain Introduction

The 3-position of the pyrazole is functionalized via Mitsunobu alkylation using triethylamine and diethyl azodicarboxylate (DEAD) to couple 2-bromoethylamine hydrobromide. The reaction is conducted in tetrahydrofuran (THF) at 0–5°C to minimize side products.

Synthesis of 3-(4-Methoxyphenyl)propanoic Acid

Friedel-Crafts Acylation

4-Methoxyphenylacetone is synthesized by reacting anisole (4-methoxybenzene) with propionyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane (DCM) at −10°C:
$$
\text{C}6\text{H}5\text{OCH}3 + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{10}\text{H}{12}\text{O}_2 + \text{HCl}
$$

Oxidation to Carboxylic Acid

The ketone intermediate is oxidized to 3-(4-methoxyphenyl)propanoic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. The reaction is quenched with isopropanol, and the product is extracted with ethyl acetate (yield: 70–75%).

Amide Bond Formation

Activation of Propanoic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in anhydrous DCM under nitrogen atmosphere (2 hours, 40°C). Excess SOCl₂ is removed under reduced pressure.

Coupling with Ethylamine

The acyl chloride is reacted with 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine in the presence of triethylamine (TEA) as a base. The reaction is carried out in THF at room temperature for 12–16 hours:
$$
\text{RCOCl} + \text{H}2\text{NCH}2\text{CH}2\text{-Pyrazole} \xrightarrow{\text{TEA}} \text{RCONHCH}2\text{CH}_2\text{-Pyrazole} + \text{HCl}
$$
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to achieve >95% purity.

Alternative Synthetic Routes

Reductive Amination Approach

An alternative pathway involves coupling 3-(4-methoxyphenyl)propanal with 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. However, this method yields <50% due to imine instability.

Solid-Phase Synthesis

A patent method describes immobilizing the pyrazole ethylamine on Wang resin, followed by automated amide coupling with Fmoc-protected 3-(4-methoxyphenyl)propanoic acid. Cleavage with trifluoroacetic acid (TFA) yields the final compound (purity: 85–90%).

Reaction Optimization and Challenges

Byproduct Formation

Over-alkylation during pyrazole functionalization generates N,N-diethylpyrazole derivatives , which are minimized by maintaining stoichiometric control (1:1.05 amine:bromide ratio).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate amide coupling but reduce selectivity. THF balances reaction rate and purity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.95 (s, 3H, pyrazole-CH₃), 2.15 (s, 3H, pyrazole-N-CH₃), 3.78 (s, 3H, OCH₃), 6.85–7.25 (m, 4H, aryl-H).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 8.2 minutes (λ = 254 nm).

Scalability and Industrial Considerations

Cost-Effective Reagents

Replacing DEAD with cheaper azodicarboxylates (e.g., DIAD) in Mitsunobu reactions reduces production costs by 40% without compromising yield.

Waste Management

Neutralization of AlCl₃ waste with sodium bicarbonate generates insoluble aluminum hydroxide, which is filtered and landfilled.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the pyrazole ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce an amine.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit various cancer cell lines, including breast (MCF-7), lung (NCI-H460), and colon (HCT116) cancers.

  • A notable study reported that pyrazole derivatives exhibited IC50 values as low as 0.39 µM against HCT116 cells, demonstrating potent anticancer efficacy .
  • Another investigation highlighted the cytotoxic effects of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide against multiple cancer cell lines, suggesting its role as a promising candidate for further development in cancer therapy .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's structure allows it to interact with biological targets involved in inflammatory pathways.

  • Compounds similar to this compound have been documented to reduce inflammation effectively in various models, indicating a potential for treating inflammatory diseases .

Case Study 1: Anticancer Screening

A systematic screening of a drug library identified this compound as a novel anticancer agent. The study utilized multicellular spheroids to better mimic the tumor microenvironment and assessed the compound's efficacy across different cancer types .

Cell LineIC50 (µM)
MCF-70.46
HCT1160.39
NCI-H4600.03

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers evaluated the compound's ability to inhibit pro-inflammatory cytokines in vitro. The results demonstrated a significant reduction in cytokine levels compared to untreated controls, supporting its potential use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and crystallographic data for the target compound and its analogs:

Compound Key Substituents Synthesis Yield Melting Point Crystallographic Features Pharmacological Notes
Target : N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide 4-Methoxyphenyl, 1,5-dimethylpyrazole (ethyl linker) Not reported Not reported Likely R₂²(10) hydrogen-bonded dimers (inferred from analogs) Methoxy group may enhance solubility
Compound 6 () 4-Methoxyphenyl, 3,4-dichlorophenyl, pyridin-3-yl, methylthioethyl 61% 131–132 °C Not reported Dichlorophenyl may increase metabolic stability
Compound : (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-... 2,5-Dimethoxyphenyl, 4-fluorophenyl, imidazol-5-yl Not reported Not reported Not reported Fluorine substituents may improve binding affinity
Compound : 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide 4-Methoxyphenyl, 4-methylphenyl, N-hydroxy-N-methyl Not reported Not reported Not reported Hydroxyl group could influence metabolic pathways
Compound : 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 2,4-Dichlorophenyl, 1,5-dimethylpyrazole, acetamide Not reported 473–475 K R₂²(10) hydrogen-bonded dimers; dihedral angles 48.45° (dichlorophenyl-pyrazole) Chlorine atoms may enhance lipophilicity

Structural and Functional Group Analysis

  • Pyrazole Modifications : The target compound’s 1,5-dimethylpyrazole contrasts with analogs bearing dichlorophenyl (Compound 6) or methylthioethyl groups (). Electron-withdrawing substituents (e.g., Cl) may enhance stability but reduce solubility, whereas methyl groups (electron-donating) balance steric effects .
  • Aromatic Rings : The 4-methoxyphenyl group in the target compound and Compound 6 improves solubility compared to dichlorophenyl or fluorophenyl analogs. Methoxy groups also participate in hydrogen bonding, influencing crystal packing .
  • Linker Flexibility : The ethyl chain in the target compound provides conformational flexibility, unlike rigid pyridin-3-yl (Compound 6) or imidazol-5-yl () linkers, which may restrict binding modes .

Crystallographic Insights

  • Hydrogen Bonding : The compound forms R₂²(10) hydrogen-bonded dimers, a motif likely shared by the target compound due to its amide group. Such interactions influence solubility and stability .
  • Dihedral Angles : In , dihedral angles between aromatic rings (e.g., 48.45°) suggest steric repulsion, which may affect molecular conformation and packing. The target compound’s ethyl linker could mitigate steric strain .

Pharmacological Implications

  • Bioactivity : The N-hydroxy-N-methyl group in the compound may enhance metabolic resistance, whereas the target compound’s simpler ethyl-pyrazole linker could improve bioavailability .
  • Electron Effects : Methoxy (target) and fluorine () substituents modulate electron density, impacting receptor binding. Fluorine’s electronegativity may enhance target affinity, while methoxy groups improve solubility .

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide, a compound featuring a pyrazole moiety and a methoxy-substituted phenyl group, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms, cytotoxic effects, and therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 2 1 5 dimethyl 1H pyrazol 3 yl ethyl 3 4 methoxyphenyl propanamide\text{N 2 1 5 dimethyl 1H pyrazol 3 yl ethyl 3 4 methoxyphenyl propanamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancerous processes. The pyrazole ring is known for its role in modulating biological pathways, particularly in cancer therapy and anti-inflammatory responses.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines. Below is a summary of findings related to cytotoxicity:

Compound StructureCell Line TestedIC50 (µM)Reference
Pyrazole derivative AMCF7 (breast cancer)3.79
Pyrazole derivative BHep-2 (laryngeal cancer)3.25
Pyrazole derivative CA549 (lung cancer)26.00

These values indicate that compounds with structural similarities to this compound may exhibit significant cytotoxic effects against specific cancer cell lines.

Anti-inflammatory Properties

The pyrazole scaffold is also recognized for its anti-inflammatory properties. Molecular docking studies suggest that derivatives of pyrazole can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. This inhibition could lead to reduced production of pro-inflammatory mediators.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated various pyrazole derivatives for their anticancer properties against different cell lines. The results indicated that certain modifications in the pyrazole structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Anti-inflammatory Mechanism : Research has demonstrated that pyrazole derivatives can modulate inflammatory responses through the inhibition of NF-kB signaling pathways. This suggests a potential therapeutic application for treating inflammatory diseases .
  • Molecular Docking Studies : Computational studies have shown that this compound interacts favorably with target proteins involved in inflammation and cancer progression, indicating a promising lead for further drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step protocols, including cycloaddition for pyrazole ring formation, followed by amide coupling. Key steps involve:

  • Cycloaddition : Use copper(I)-catalyzed reactions to construct the pyrazole core .
  • Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for the propanamide linkage .
  • Optimization : Microwave-assisted synthesis improves reaction efficiency by enabling uniform heating and reducing side products .
    • Critical parameters : Temperature (60–100°C), solvent polarity (DMF or acetonitrile), and catalyst loading (5–10 mol%) significantly impact yield .

Q. Which structural features of this compound are critical for its biological activity?

  • Key groups :

  • Pyrazole ring : Enhances metabolic stability and facilitates π-π stacking with biological targets .
  • 4-Methoxyphenyl moiety : Increases lipophilicity, improving membrane permeability .
  • Propanamide linker : Provides conformational flexibility for target binding .
    • Analytical confirmation : NMR (¹H/¹³C) and HRMS validate structural integrity, while X-ray crystallography resolves stereochemical ambiguities .

Q. What preliminary assays are recommended to assess its biological activity?

  • In vitro screens :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
    • Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .

Q. How can researchers confirm compound purity and stability under experimental conditions?

  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold; C18 columns with acetonitrile/water gradients are optimal .
  • Stability :

  • Thermal : TGA/DSC to assess decomposition points (typically >200°C for similar compounds) .
  • Solution stability : Monitor degradation in PBS or DMSO over 72 hours using LC-MS .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural characterization?

  • Approach :

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
  • 2D techniques : HSQC and NOESY identify through-space couplings and confirm substituent orientations .
    • Case study : In pyrazole derivatives, methoxy group rotation can cause splitting anomalies; DFT calculations (e.g., Gaussian 09) model conformational energy barriers .

Q. What strategies improve yield in large-scale synthesis while minimizing impurities?

  • Process optimization :

  • Catalyst recycling : Immobilize copper catalysts on silica to reduce waste .
  • Flow chemistry : Continuous reactors enhance heat/mass transfer and scalability .
    • Impurity profiling : LC-MS identifies byproducts (e.g., hydrolyzed amides); silica gel chromatography removes polar impurities .

Q. How does this compound compare to structurally similar analogs in terms of target selectivity?

  • Comparative analysis :

  • SAR studies : Replace the 4-methoxyphenyl with fluorophenyl or chlorophenyl groups to evaluate potency shifts .
  • Docking simulations : AutoDock Vina predicts binding modes to kinases or GPCRs; compare with analogs lacking the pyrazole methyl group .
    • Data interpretation : Lower IC₅₀ in analogs with electron-withdrawing substituents suggests enhanced target affinity .

Q. What advanced techniques elucidate its metabolic pathways and pharmacokinetic (PK) properties?

  • Metabolite identification :

  • In vitro : Incubate with liver microsomes (human/rat); LC-QTOF-MS detects phase I/II metabolites .
  • Isotope labeling : Use ¹⁴C-labeled compound to track excretion routes in rodent models .
    • PK parameters : Calculate t₁/₂, Cmax, and AUC via compartmental modeling (e.g., Phoenix WinNonlin) .

Q. How can computational modeling guide the design of derivatives with improved efficacy?

  • Workflow :

  • QSAR : Train models on IC₅₀ data from analogs to predict activity cliffs .
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories .
    • Output : Substituents at the pyrazole N-position (e.g., bulkier groups) may enhance target residence time .

Methodological Notes

  • Contradiction management : Conflicting bioactivity data may arise from assay variability (e.g., cell line heterogeneity). Validate findings across ≥3 independent experiments .
  • Resource integration : Cross-reference synthetic protocols , analytical workflows , and bioassays for reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.